6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Protecting Group Strategy Chemical Stability Peptide Synthesis

6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate (C24H19NO6, MW 417.41 Da) is a synthetic ester conjugate that appends a Cbz-protected β-alanine moiety to the 3-position of the 6H-benzo[c]chromen-6-one scaffold. This scaffold, a benzopyrone fused to a benzene ring, is the core of bioactive urolithins and has been explored as a privileged template for phosphodiesterase II (PDE2), cholinesterase, and estrogen receptor β (ERβ) modulation.

Molecular Formula C24H19NO6
Molecular Weight 417.4 g/mol
Cat. No. B11165774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate
Molecular FormulaC24H19NO6
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C24H19NO6/c26-22(12-13-25-24(28)29-15-16-6-2-1-3-7-16)30-17-10-11-19-18-8-4-5-9-20(18)23(27)31-21(19)14-17/h1-11,14H,12-13,15H2,(H,25,28)
InChIKeySPUFFPTWGIJYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate? A Procurement-Focused Introduction


6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate (C24H19NO6, MW 417.41 Da) is a synthetic ester conjugate that appends a Cbz-protected β-alanine moiety to the 3-position of the 6H-benzo[c]chromen-6-one scaffold . This scaffold, a benzopyrone fused to a benzene ring, is the core of bioactive urolithins and has been explored as a privileged template for phosphodiesterase II (PDE2), cholinesterase, and estrogen receptor β (ERβ) modulation [1]. The compound combines a rigid planar chromenone core that provides aromatic stacking potential with a flexible Cbz-β-alanine side chain that confers hydrogen-bonding capacity (5 H-bond acceptors) and a calculated lipophilicity (XLogP3-AA ~3.5) suitable for membrane permeability and target binding . Its molecular weight (417.41 Da) and cLogP place it within lead-like chemical space, making it a relevant candidate for fragment-based or phenotypic screening programs [2].

Scaffold explored for PDE2, cholinesterase, ERβ pathway studies
Cbz-β-alanine ester Orthogonal deprotection for multi-step synthesis
Lead-like space Balanced MW and lipophilicity for fragment/phenotypic screening

Why Generic Substitution of 6-oxo-6H-benzo[c]chromen-3-yl Amino Acid Esters Is Not Scientifically Valid


The generic interchange of 6-oxo-6H-benzo[c]chromen-3-yl amino acid esters is precluded by the profound divergent sensitivities of biological targets to subtle structural modifications on this scaffold. For the PDE2 target, alkoxylated 6H-benzo[c]chromen-6-one derivatives exhibit IC50 values ranging from 3.67 μM to >50 μM depending solely on the substituent at the 3-position [1]. For the cholinesterase enzymes (AChE and BChE), minor changes in the ester side-chain length and the presence of an N-protecting group shift potency by orders of magnitude [2]. Similarly, for ERβ agonism, hydroxyl positioning at the 3 and 8 positions is essential for <10 nM potency and >100-fold selectivity over ERα [3]. Consequently, a procurement decision based solely on the benzo[c]chromen-6-one core without specifying the exact N-protecting group strategy, amino acid linker length, and core substitution pattern introduces unacceptable biological variability that confounds assay reproducibility and invalidates comparative SAR analysis.

N-Protecting group

Cbz removal conditions may not cleave the chromenone ester; Boc analogs risk ester hydrolysis under TFA.

Linker length

β-alaninate (3-atom) may shift PDE2 potency relative to glycinate (2-atom) analogs; target engagement profile may differ.

Core substitution

4-methyl substitution redirects selectivity toward PDE2; unsubstituted core required for ERβ pathway studies.

Quantitative Differentiation Evidence for 6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate


N-Protecting Group Strategy: Cbz vs. Boc Dictates Stability and Synthetic Orthogonality

The Cbz (benzyloxycarbonyl) protecting group on the β-alanine nitrogen of the target compound provides orthogonal deprotection conditions relative to the Boc (tert-butoxycarbonyl) analog. Cbz is cleaved by catalytic hydrogenolysis (H2/Pd-C) or strong acid (HBr/AcOH), while the 6-oxo-6H-benzo[c]chromen-3-yl ester bond remains stable under these acidic conditions [1]. In contrast, the Boc analog (CAS 301223-84-7) is cleaved by trifluoroacetic acid (TFA), which can simultaneously hydrolyze the chromenone ester linkage, leading to uncontrolled degradation [2]. This orthogonality is critical for multi-step synthetic sequences where selective deprotection of the amine without affecting the core ester is required .

Protecting Group Orthogonality
Reported
Cbz stable to acidic ester cleavage; Boc labile
Supports selective deprotection in multi-step synthesis
No quantitative stability half-life data
Protecting Group Strategy Chemical Stability Peptide Synthesis

Linker Length Matters: β-Alaninate vs. Glycinate Modulation of PDE2 Potency

In the 6H-benzo[c]chromen-6-one scaffold, the length of the ester side chain at the 3-position profoundly impacts PDE2 inhibitory potency. The alkoxylated derivative with a two-atom linker (ethyl oxyacetate) exhibits an IC50 of 3.67 ± 0.47 μM, comparable to the reference PDE2 inhibitor BAY 60-7550 [1]. In contrast, extending the linker to three atoms (as in the target compound's β-alaninate chain) or introducing an N-protected amino acid ester increases molecular bulk and hydrogen-bonding capacity, which is predicted to alter the binding pose within the PDE2 catalytic site based on molecular docking studies [1]. While direct PDE2 IC50 data for the target compound are not available, the glycinate analog (two-atom linker, Cbz-protected) is anticipated to more closely mimic the optimal alkoxy chain geometry, whereas the β-alaninate linker introduces additional conformational flexibility that may favor alternative target engagement profiles [2].

PDE2 Potency (Comparator)
Class-level inference
IC50 = 3.67 ± 0.47 μM (ethyl oxyacetate analog, 2-atom linker)
β-alaninate linker may shift target engagement
Direct data not reported for target compound
PDE2 Inhibition Linker SAR Neurodegenerative Disease

Core Substitution: Absence of 4-Methyl vs. 4-Methyl Analog Differentiates ERβ vs. PDE2 Selectivity

The target compound bears an unsubstituted 4-position on the chromenone core, whereas the closely related 4-methyl analog (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate) introduces a methyl group that alters the electronic density of the aromatic ring and affects target selectivity. In the 6H-benzo[c]chromen-6-one series, 4-alkyl substitution has been shown to modulate selectivity between ERβ and PDE2: compounds lacking 4-substitution tend to retain dual activity, while 4-methyl substitution shifts the selectivity profile toward PDE2 inhibition [1]. The 4-position methyl group also increases the calculated logP by approximately 0.5 units and raises the molecular weight to 431.4 Da, which impacts solubility and membrane permeability [2]. Furthermore, in the ERβ agonist series, the absence of substituents that interfere with the 3-hydroxyl mimetic (here an ester) is critical for maintaining sub-10 nM ERβ potency [3].

Core Substitution Effect
Class-level inference
4-unsubstituted retains dual ERβ/PDE2 profile; 4-methyl shifts toward PDE2
4-position substitution may alter target selectivity
No head-to-head selectivity data
Estrogen Receptor β Selectivity Endocrine Disruption

Calculated Physicochemical Profile: Lipophilicity, H-Bond Capacity, and Rotatable Bonds Differentiate Drug-Likeness

The target compound's calculated physicochemical properties position it distinctly within the lead-like chemical space relative to its closest analogs. With a molecular weight of 417.4 Da, 5 hydrogen bond acceptors, 0 hydrogen bond donors, 8 rotatable bonds, and a topological polar surface area (TPSA) of ~75 Ų (calculated for the core scaffold), the compound violates only the rotatable bond count criterion of Lipinski's Rule of Five while satisfying MW, logP, and H-bond donor/acceptor limits [1]. In comparison, the Boc-protected analog (MW 383.4 Da) is lighter and more compact, while the 8-methoxy-4-methyl analog is substantially heavier (MW >480 Da) and exceeds the MW cutoff for lead-likeness . The Cbz group contributes a phenyl ring that increases aromatic π-stacking potential relative to the Boc analog, which may enhance binding to targets with aromatic-rich active sites, such as the peripheral anionic site of AChE [2].

Calculated Drug-Likeness
Cross-study comparable
MW 417.4 Da; 5 HBA; 8 rotatable bonds; cLogP ~3.5; TPSA ~75 Ų
Balanced profile for fragment/phenotypic screening
Cbz contributes π-stacking vs lighter Boc analog
Drug-Likeness ADME Chemical Space

Best-Fit Research Application Scenarios for 6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate


Selective Amine Deprotection in Multi-Step Synthesis of Chromenone-Based Probe Molecules

The Cbz protecting group's orthogonal stability under acidic and reductive conditions makes this compound an ideal intermediate for constructing chemoproteomic probes, where a fluorescent or biotin tag is appended to the β-alanine amine after esterification of the chromenone core is complete. Unlike the Boc analog, the Cbz group can be removed by hydrogenolysis without risking ester cleavage, preserving the chromenone scaffold integrity for downstream conjugation [Section 3, Evidence_Item 1].

ERβ-Focused Screening Where 4-Position Unsubstituted Scaffolds Are Required

Based on literature demonstrating that 4-position substitution on 6H-benzo[c]chromen-6-one derivatives can redirect selectivity toward PDE2 and away from ERβ, researchers screening for ERβ agonists should procure this unsubstituted variant. The absence of a 4-methyl group preserves the potential for sub-10 nM ERβ potency and >100-fold selectivity over ERα, as established in the ERβ agonist pharmacophore model [Section 3, Evidence_Item 3].

Polypharmacology Profiling Across PDE2, Cholinesterase, and ERβ Targets

The moderate MW (417.4 Da), balanced lipophilicity (cLogP ~3.5), and extended β-alaninate linker of this compound support its use in multi-target profiling studies. The scaffold's demonstrated activity against PDE2 (IC50 ~3.67 μM for closely related analogs) and cholinesterases (comparable to rivastigmine) suggests that this compound can be deployed as a multi-target tool compound in neurodegenerative disease research, pending confirmatory in vitro testing [Section 3, Evidence_Items 2 and 4].

Chemical Biology Studies Leveraging Cbz-Mediated π-Stacking for Target Engagement

The Cbz phenyl ring contributes to aromatic π-stacking interactions with protein active sites rich in aromatic residues, such as the peripheral anionic site of acetylcholinesterase and the hydrophobic pocket of ERβ. This property distinguishes the compound from lighter Boc-protected analogs and makes it a preferred choice for biophysical assays (e.g., SPR, ITC) where ligand-protein binding enthalpy benefits from enhanced aromatic interactions [Section 3, Evidence_Item 4].

Application
Selection Property
Validation Focus
Multi-step chromenone probe synthesis
Cbz orthogonality for amine deprotection
Ester stability under deprotection conditions
ERβ pathway screening studies
4-unsubstituted core for ERβ selectivity
ERβ vs ERα selectivity endpoints
Polypharmacology profiling
Multi-target tool compound for pathway studies
Confirmatory in vitro target engagement
Chemical biology target engagement assays
Cbz aromatic π-stacking potential
Binding enthalpy in biophysical assays (SPR, ITC)
Quote Request

Request a Quote for 6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.